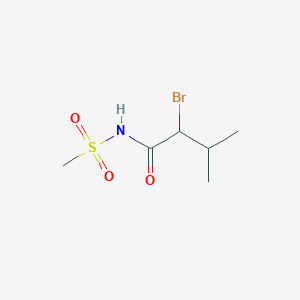![molecular formula C24H20O2 B14276690 Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate CAS No. 129073-62-7](/img/structure/B14276690.png)
Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is an organic compound characterized by its complex aromatic structure This compound features a benzoate ester functional group, which is often associated with various chemical properties and reactivities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl benzoate, styrene, and bromobenzene.
Grignard Reaction: A Grignard reagent is prepared from bromobenzene and magnesium in anhydrous ether. This reagent is then reacted with methyl benzoate to form a phenyl-substituted benzoate intermediate.
Heck Reaction: The intermediate undergoes a Heck coupling reaction with styrene in the presence of a palladium catalyst to introduce the ethenyl groups.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.
Reduction: Reduction of the compound can target the ester group, converting it to an alcohol, or the ethenyl groups, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
Epoxides: and from oxidation.
Alcohols: and from reduction.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry
Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is used as a building block in organic synthesis. Its complex structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study the interactions of aromatic compounds with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity or reduced toxicity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its aromatic nature and reactivity.
Mécanisme D'action
The mechanism by which Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting molecular pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-phenylbenzoate
- Methyl 4-(2-phenylethenyl)benzoate
- Methyl 4-{2-[4-(2-phenylethyl)phenyl]ethenyl}benzoate
Uniqueness
Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is unique due to the presence of multiple ethenyl linkages and phenyl rings, which confer distinct electronic and steric properties. These features differentiate it from simpler analogs and enable a broader range of chemical reactivities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
129073-62-7 |
|---|---|
Formule moléculaire |
C24H20O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
methyl 4-[2-[4-(2-phenylethenyl)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C24H20O2/c1-26-24(25)23-17-15-22(16-18-23)14-13-21-11-9-20(10-12-21)8-7-19-5-3-2-4-6-19/h2-18H,1H3 |
Clé InChI |
JMYCXFIQYLXEGI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


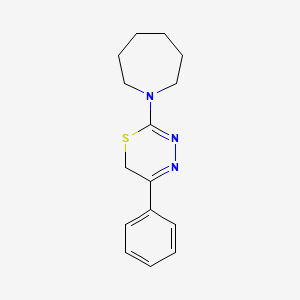
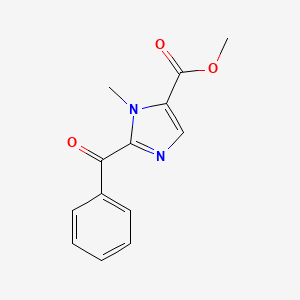
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
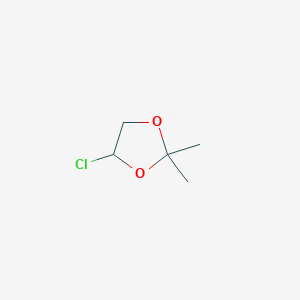
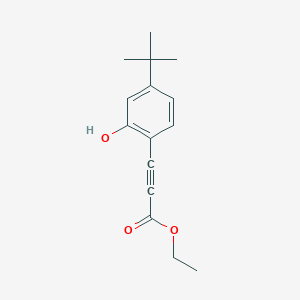
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)

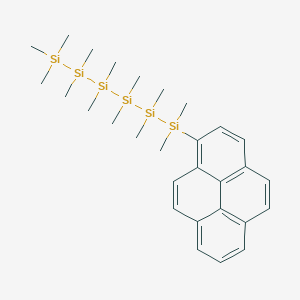
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)

![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
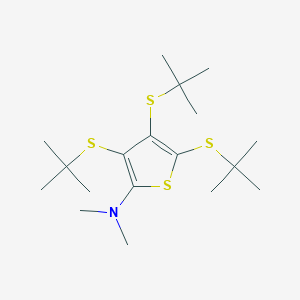
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
